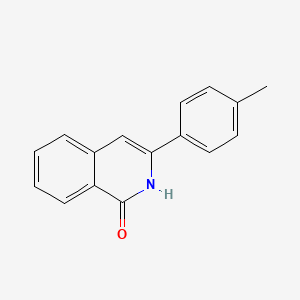
3-p-Tolylisoquinolin-1(2H)-oneE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-p-Tolylisoquinolin-1(2H)-oneE is a synthetic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds known for their diverse biological activities. This particular compound features a p-tolyl group attached to the isoquinoline core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Tolylisoquinolin-1(2H)-oneE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-toluidine and isoquinoline.
Formation of Intermediate:
p-Toluidine is reacted with isoquinoline under specific conditions to form an intermediate compound.Cyclization: The intermediate undergoes cyclization to form the isoquinoline core with the p-tolyl group attached.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-p-Tolylisoquinolin-1(2H)-oneE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The p-tolyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
3-p-Tolylisoquinolin-1(2H)-oneE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-p-Tolylisoquinolin-1(2H)-oneE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-p-Tolylisoquinolin-1-amine: Similar structure but with an amine group instead of a ketone.
3-p-Tolylisoquinolin-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
3-p-Tolylisoquinolin-1(2H)-oneE is unique due to its specific substitution pattern and the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16(18)17-15/h2-10H,1H3,(H,17,18) |
InChI Key |
GNXMJRCVKBVQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


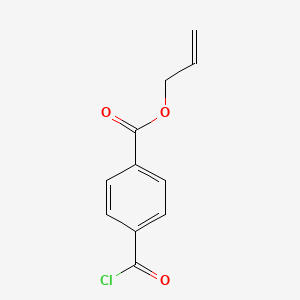
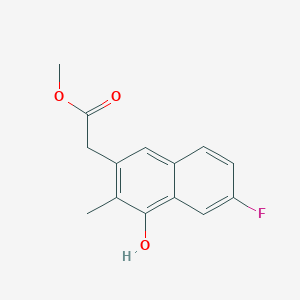

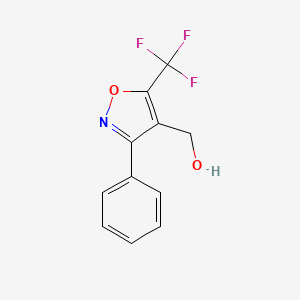
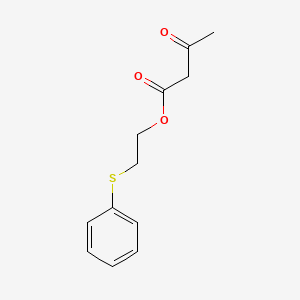

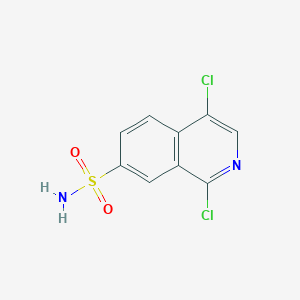
![1-[8-Chloro-5-(3-fluorophenyl)imidazo[1,5-a]pyridine-6-yl]ethanone](/img/structure/B8324156.png)
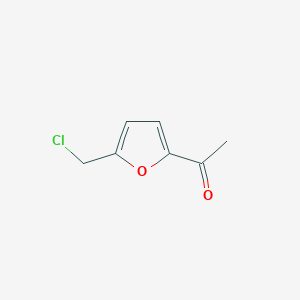
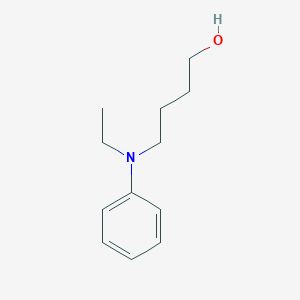
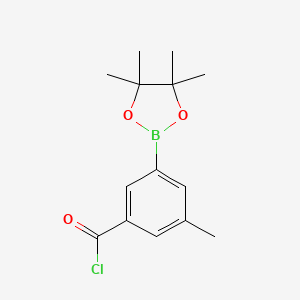
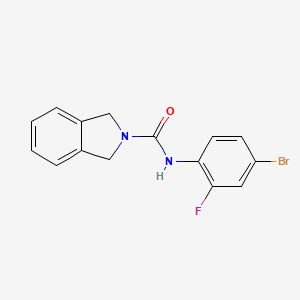
![2-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B8324188.png)
![4-methyl-5-pentafluoroethyl-4H-[1,2,4]triazol-3-thiol](/img/structure/B8324190.png)
